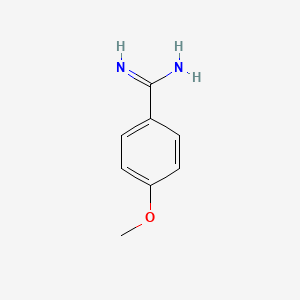

4-Methoxybenzamidine

Description

The exact mass of the compound 4-Methoxybenzenecarboximidamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSISQILZUHMAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281672 | |

| Record name | 4-methoxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22265-37-8 | |

| Record name | 4-methoxybenzenecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxybenzamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methoxybenzamidine: An In-Depth Technical Guide to its Mechanism of Action on Serine Proteases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 4-methoxybenzamidine as a serine protease inhibitor. Drawing upon existing literature and structural data, this document details its inhibitory kinetics, molecular interactions, and the experimental protocols required for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development targeting serine proteases.

Introduction to this compound and Serine Proteases

Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, and immunity. Their catalytic activity relies on a highly conserved triad of amino acid residues in their active site: serine, histidine, and aspartate. Dysregulation of serine protease activity is implicated in a variety of diseases, making them attractive targets for therapeutic intervention.

Benzamidine and its derivatives are a well-established class of synthetic, reversible, and competitive inhibitors of serine proteases. This compound, a member of this class, features a methoxy group at the para position of the phenyl ring. This substitution is expected to modulate the inhibitory potency and selectivity of the parent benzamidine molecule. This guide delves into the specific mechanism by which this compound exerts its inhibitory effects on serine proteases.

Mechanism of Action

The primary mechanism of action of this compound on serine proteases is competitive inhibition . The inhibitor molecule reversibly binds to the active site of the enzyme, competing with the natural substrate. The positively charged amidinium group of this compound is a key pharmacophore, mimicking the side chains of arginine and lysine, which are common recognition motifs for many serine proteases.

The binding of this compound to the active site prevents the substrate from binding and subsequent catalysis. The core interactions involve:

-

Ionic Interaction: The cationic amidinium group forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the protease.

-

Hydrogen Bonding: The amidinium group also engages in hydrogen bonding interactions with the backbone carbonyl groups of residues lining the S1 pocket.

-

Hydrophobic Interactions: The phenyl ring of the inhibitor interacts with hydrophobic residues within the S1 pocket. The 4-methoxy group can further influence these interactions and potentially form additional hydrogen bonds with residues or water molecules in the active site, thereby affecting the overall binding affinity.

The following diagram illustrates the competitive inhibition mechanism:

Figure 1: Competitive inhibition of a serine protease by this compound.

Quantitative Data on Inhibition

| Inhibitor | Serine Protease | Inhibition Constant (Ki) (µM) |

| Benzamidine | Trypsin | 18.4[1] |

| Benzamidine | Thrombin | 330 |

| Benzamidine | Plasmin | 200 |

| 4-Aminobenzamidine | Trypsin | 146[2] |

| 4-Aminobenzamidine | Thrombin | 1,098[2] |

| 4-Aminobenzamidine | Plasmin | - |

Note: The Ki values for thrombin and plasmin are from a patent and should be considered in that context.

The methoxy group at the 4-position is an electron-donating group, which has been shown to influence the binding of benzamidine derivatives to some serine proteases.[3] The overall effect on inhibitory potency will depend on the specific interactions it forms within the S1 pocket of each enzyme.

Detailed Molecular Interactions

The crystal structure of this compound in complex with trypsin reveals the precise molecular interactions that govern its inhibitory activity. The amidinium group is anchored at the bottom of the S1 pocket through a salt bridge with Asp189. The phenyl ring is nestled within a hydrophobic pocket formed by residues such as Gly216, Val213, and Trp215.

The 4-methoxy group is oriented towards the solvent-exposed entrance of the S1 pocket. This positioning allows for potential interactions with water molecules, which can mediate further contacts with the enzyme surface. The presence of the methoxy group can also influence the desolvation penalty upon binding, which is a critical factor in the overall binding affinity.

Experimental Protocols

The following is a detailed protocol for determining the inhibition constant (Ki) of this compound against a model serine protease, such as trypsin, using a chromogenic substrate.

Materials and Reagents

-

Serine Protease (e.g., Bovine Trypsin)

-

This compound hydrochloride

-

Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BApNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

The following diagram outlines the workflow for determining the inhibition constant:

Figure 2: Experimental workflow for determining the Ki of this compound.

Step-by-Step Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a stock solution of the serine protease in a suitable buffer (e.g., 1 mM HCl for trypsin to prevent autolysis).

-

Prepare a stock solution of the chromogenic substrate in DMSO.

-

Prepare the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, perform serial dilutions of the this compound stock solution with the assay buffer to achieve a range of desired inhibitor concentrations.

-

Add a fixed amount of the enzyme solution to each well containing the inhibitor and to control wells (without inhibitor).

-

Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a fixed concentration of the chromogenic substrate to all wells.

-

Immediately place the plate in a microplate reader and monitor the increase in absorbance at 405 nm over time. The rate of this increase is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots for each inhibitor concentration.

-

To determine the mode of inhibition and the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor.

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]).

-

For competitive inhibition, the Lineweaver-Burk plots for different inhibitor concentrations will intersect at the y-axis.

-

The Ki can be determined from the x-intercept of the Dixon plot or from the slope of the Lineweaver-Burk plot.

-

Conclusion

This compound is a competitive inhibitor of serine proteases, acting through interactions within the enzyme's active site. Its positively charged amidinium group is crucial for binding to the S1 specificity pocket. The 4-methoxy substituent has the potential to fine-tune the inhibitory potency and selectivity of the benzamidine scaffold. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this compound and other benzamidine-based inhibitors, which is essential for the rational design of novel therapeutics targeting serine proteases. Further studies are warranted to establish a comprehensive profile of its inhibitory activity against a broad panel of serine proteases.

References

Core Topic: 4-Methoxybenzamidine Binding Kinetics with Trypsin

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific experimental binding kinetic data (k_on, k_off, K_D) for the interaction between 4-Methoxybenzamidine and trypsin. The following guide utilizes data for the closely related and extensively studied parent compound, benzamidine, as a proxy to provide a relevant and detailed technical overview. The experimental protocols described are broadly applicable for characterizing the binding kinetics of trypsin inhibitors like this compound.

Introduction to Trypsin and Benzamidine-Based Inhibitors

Trypsin is a serine protease that plays a crucial role in digestion and other physiological processes. Its catalytic activity involves the hydrolysis of peptide bonds, primarily at the carboxyl side of lysine and arginine residues. Due to its well-defined active site and medical relevance, trypsin is a model enzyme for studying protease-inhibitor interactions and for the design of therapeutic agents.

Benzamidine and its derivatives are competitive inhibitors of trypsin and other serine proteases. They act as mimics of the arginine side chain, binding to the S1 specificity pocket of the enzyme. The study of their binding kinetics provides fundamental insights into the molecular recognition and inhibition mechanisms. This compound, a derivative of benzamidine, is expected to share this inhibitory mechanism, with the methoxy group potentially influencing its binding affinity and kinetics through electronic and steric effects.

Quantitative Binding Kinetics of Benzamidine with Trypsin

| Parameter | Value | Method |

| k_on | (1.5 ± 0.2) x 10⁸ M⁻¹s⁻¹ | Molecular Dynamics Simulations[1] |

| k_off | (9.5 ± 3.3) x 10⁴ s⁻¹ | Molecular Dynamics Simulations[1] |

| K_D (calculated from k_off/k_on) | ~633 µM | - |

| ΔG° | -5.2 ± 0.4 kcal/mol | Molecular Dynamics Simulations[1] |

| Experimental ΔG° | -6.2 kcal/mol | Experimental Measurement[1] |

Experimental Protocols for Determining Binding Kinetics

The following are detailed methodologies that can be employed to determine the binding kinetics of this compound with trypsin.

Enzyme Inhibition Assay (Spectrophotometric)

This method measures the effect of the inhibitor on the rate of an enzyme-catalyzed reaction.

Objective: To determine the inhibition constant (K_i), a measure of the inhibitor's potency. For competitive inhibitors, K_i is equivalent to K_D.

Materials:

-

Bovine Trypsin

-

This compound hydrochloride

-

Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)

-

Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0)

-

Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of bovine trypsin in 1 mM HCl to maintain stability.

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a stock solution of the substrate (BAEE or BAPNA) in the appropriate solvent (e.g., water for BAEE, DMSO for BAPNA) and then dilute in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, set up reactions containing the assay buffer, varying concentrations of this compound, and a fixed concentration of trypsin.

-

Include control reactions with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixtures for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow them to reach equilibrium.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the substrate to each well/cuvette.

-

Immediately measure the change in absorbance over time using a spectrophotometer. For BAEE, monitor the increase in absorbance at 253 nm. For BAPNA, monitor the release of p-nitroaniline at 410 nm.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plots.

-

Plot the reaction rates against the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

-

To determine the K_i, use a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) or non-linear regression analysis. For competitive inhibition, the lines will intersect on the y-axis.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of association and dissociation rates.

Objective: To directly measure k_on, k_off, and calculate K_D.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

Bovine Trypsin (ligand)

-

This compound (analyte)

-

Running buffer (e.g., HBS-EP buffer)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject a solution of trypsin in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to covalently couple it to the chip surface via amine coupling.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of this compound (analyte) in running buffer over the sensor surface containing the immobilized trypsin.

-

Monitor the change in the SPR signal (response units, RU) over time. The association phase is monitored during the injection, and the dissociation phase is monitored as the running buffer flows over the surface after the injection.

-

Regenerate the sensor surface between analyte injections using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt solution) if necessary.

-

-

Data Analysis:

-

The association and dissociation curves (sensorgrams) are fitted to kinetic models (e.g., a 1:1 Langmuir binding model) using the instrument's software.

-

This fitting process yields the association rate constant (k_on) and the dissociation rate constant (k_off).

-

The equilibrium dissociation constant (K_D) is then calculated as the ratio of k_off to k_on (K_D = k_off / k_on).

-

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

Caption: Workflow for determining the inhibition constant (Ki) using a spectrophotometric assay.

Relationship of Kinetic Parameters

Caption: The relationship between association (kon), dissociation (koff), and the equilibrium dissociation constant (KD).

Conclusion

While direct experimental data on the binding kinetics of this compound with trypsin are not available in the current literature, the established protocols for studying trypsin inhibitors and the extensive data on the parent compound, benzamidine, provide a strong framework for its characterization. The spectrophotometric enzyme inhibition assay and surface plasmon resonance are powerful techniques to determine the key kinetic parameters (k_on, k_off, and K_D or K_i). Such studies would be invaluable for understanding the structure-activity relationship of benzamidine derivatives and for the rational design of more potent and specific trypsin inhibitors. Computational methods, such as molecular docking and molecular dynamics simulations, can also offer predictive insights into its binding mode and affinity, guiding future experimental work.

References

Thermodynamic Deep Dive: Probing the 4-Methoxybenzamidine-Protease Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

The intricate dance between a ligand and its protein target is governed by the fundamental laws of thermodynamics. Understanding the energetic forces that drive this binding is paramount in the field of drug discovery and design. This technical guide provides a comprehensive overview of the thermodynamic properties characterizing the interaction between 4-methoxybenzamidine, a representative benzamidine-based inhibitor, and proteases, with a particular focus on the well-studied serine protease, trypsin. By examining the binding affinity, enthalpy, and entropy, researchers can gain critical insights into the molecular mechanisms underpinning this interaction, paving the way for the rational design of more potent and specific therapeutic agents.

Core Thermodynamic Principles of Binding

The binding of this compound to a protease is a dynamic equilibrium process. The favorability of this interaction is quantified by the change in Gibbs free energy (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions, as described by the equation:

ΔG = ΔH - TΔS

-

Gibbs Free Energy (ΔG): A measure of the overall spontaneity of the binding process. A negative ΔG indicates a favorable interaction. It is directly related to the binding affinity (Ka) or the dissociation constant (Kd).

-

Enthalpy (ΔH): Represents the change in heat content of the system upon binding. A negative ΔH (exothermic) signifies the formation of favorable non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the inhibitor and the protease's active site.

-

Entropy (ΔS): Reflects the change in the randomness or disorder of the system. A positive ΔS is favorable and is often driven by the release of ordered water molecules from the binding interface (the hydrophobic effect).

Quantitative Thermodynamic Data

Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the thermodynamic parameters of biomolecular interactions. The following table summarizes the thermodynamic data for the binding of this compound and other p-substituted benzamidine derivatives to bovine pancreatic trypsin at 25°C. This comparative data highlights how substitutions at the para-position of the benzamidine ring influence the binding thermodynamics.

| Inhibitor | Ka (M-1) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| This compound | 1.8 x 105 | -7.16 | -8.5 | 1.34 |

| Benzamidine (unsubstituted) | 6.1 x 104 | -6.52 | -6.4 | -0.12 |

| 4-Methylbenzamidine | 1.5 x 105 | -7.06 | -7.8 | 0.74 |

| 4-Chlorobenzamidine | 1.3 x 105 | -6.97 | -8.2 | 1.23 |

| 4-Hydroxybenzamidine | 4.5 x 104 | -6.34 | -7.5 | 1.16 |

| 4-Aminobenzamidine | 3.2 x 104 | -6.14 | -5.7 | -0.44 |

| 4-Nitrobenzamidine | 2.5 x 104 | -5.99 | -7.6 | 1.61 |

Data compiled from studies on the binding of p-substituted benzamidinium derivatives to bovine pancreatic trypsin. The binding of these inhibitors is characterized by a negative change in heat capacity, leading to enthalpy-entropy compensation with varying temperature. At 25°C, both enthalpy and entropy are generally favorable for the studied derivatives.[1]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

The direct measurement of the heat released or absorbed during the binding event is achieved through ITC. This allows for the simultaneous determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Materials and Reagents

-

Protease: Highly purified bovine pancreatic trypsin.

-

Inhibitor: this compound hydrochloride.

-

Buffer: 50 mM HEPES or Tris, pH 8.0, containing 20 mM CaCl2. The choice of buffer is critical as buffer ionization enthalpies can affect the observed binding enthalpy.

-

Degassing Station: To remove dissolved gases from the solutions.

-

Isothermal Titration Calorimeter: e.g., MicroCal PEAQ-ITC, VP-ITC, or equivalent.

Experimental Procedure

-

Sample Preparation:

-

Prepare a stock solution of trypsin (e.g., 0.1-0.2 mM) in the chosen buffer.

-

Prepare a stock solution of this compound (e.g., 1-2 mM) in the same buffer. The inhibitor concentration in the syringe should ideally be 10-20 times that of the protease in the cell.

-

Thoroughly dialyze the protein against the buffer to ensure a perfect match. The inhibitor should be dissolved in the final dialysis buffer.

-

Accurately determine the concentration of both protein and inhibitor solutions using a reliable method (e.g., UV-Vis spectroscopy).

-

Degas both solutions for 10-15 minutes immediately prior to the experiment to prevent bubble formation in the calorimeter.

-

-

ITC Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Set the stirring speed (e.g., 300-700 rpm) to ensure rapid mixing without causing denaturation.

-

Define the injection parameters: typically a series of 10-20 injections of 2-10 µL each, with a spacing of 120-180 seconds between injections to allow the signal to return to baseline. A small initial injection (e.g., 0.5-1 µL) is often included to remove any air from the syringe tip and is typically discarded during data analysis.

-

-

Titration Experiment:

-

Carefully load the trypsin solution into the sample cell (volume is instrument-dependent, e.g., ~200 µL for the MicroCal PEAQ-ITC).

-

Load the this compound solution into the injection syringe.

-

Equilibrate the system thermally.

-

Initiate the titration run. The instrument will automatically inject the inhibitor into the protease solution and record the heat changes.

-

-

Control Experiment:

-

Perform a control titration by injecting the inhibitor solution into the buffer alone (without the protease). This measures the heat of dilution and is subtracted from the main experimental data to isolate the heat of binding.

-

-

Data Analysis:

-

Integrate the raw ITC data (power vs. time) to obtain the heat change per injection (μcal/sec).

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protease.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software (e.g., MicroCal PEAQ-ITC Analysis Software). This fitting procedure yields the thermodynamic parameters: Ka (and thus ΔG), ΔH, and the stoichiometry of binding (n). The entropy change (ΔS) is then calculated from the Gibbs-Helmholtz equation.

-

Visualizing the Experimental Workflow

The logical flow of an Isothermal Titration Calorimetry experiment can be visualized to provide a clear, step-by-step understanding of the process.

Caption: Workflow for determining thermodynamic parameters of this compound-protease interaction using ITC.

Logical Relationship of Thermodynamic Parameters

The interplay between the different thermodynamic parameters determines the nature of the binding interaction. This relationship can be visualized as a logical flow leading to the overall binding affinity.

References

Spectroscopic Characterization of 4-Methoxybenzamidine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Methoxybenzamidine hydrochloride. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of available data, predicted spectral characteristics based on its chemical structure and data from analogous compounds, and detailed experimental protocols for acquiring such data.

Introduction

This compound hydrochloride is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of enzyme inhibitors and other bioactive molecules. Its effective use in research and development necessitates a thorough understanding of its structural and physicochemical properties, which are primarily determined through spectroscopic analysis. This guide outlines the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Chemical Structure and Properties

-

IUPAC Name: 4-methoxybenzenecarboximidamide hydrochloride

-

Molecular Formula: C₈H₁₁ClN₂O

-

Molecular Weight: 186.64 g/mol

-

CAS Number: 51721-68-7

-

Appearance: White to almost white powder or crystals.

Spectroscopic Data

The following sections summarize the available and predicted spectroscopic data for this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet (broad) | 2H | -NH₂ |

| ~9.2 | Singlet (broad) | 2H | -NH₂⁺ |

| ~7.8 | Doublet | 2H | Ar-H (ortho to C=N) |

| ~7.1 | Doublet | 2H | Ar-H (meta to C=N) |

| 3.85 | Singlet | 3H | -OCH₃ |

Note: The chemical shifts for the amidinium protons (-NH₂) are highly dependent on solvent and concentration and may exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=N |

| ~162 | Ar-C-O |

| ~130 | Ar-C-H (ortho to C=N) |

| ~122 | Ar-C (ipso) |

| ~115 | Ar-C-H (meta to C=N) |

| ~56 | -OCH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Predicted FTIR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3000 | Strong, Broad | N-H stretching (amidinium) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2950, ~2850 | Medium | Aliphatic C-H stretching (-OCH₃) |

| ~1670 | Strong | C=N stretching |

| ~1610, ~1510 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Strong | Asymmetric C-O-C stretching |

| ~1030 | Medium | Symmetric C-O-C stretching |

| ~830 | Strong | para-disubstituted benzene C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, confirming its molecular weight and elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS) Data

| m/z | Ion |

| 151.1 | [M+H]⁺ |

Reference: Mass spectrum (ESI) m/z: 151.1 ([M+H]+).[1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

UV-Vis Spectral Data

| λmax (nm) | Solvent |

| 261 | Water |

Reference: 261nm (H2O) (lit.).[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of this compound hydrochloride.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound hydrochloride.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Instrument Parameters (¹H NMR):

-

Spectrometer: 500 MHz

-

Pulse Program: Standard single pulse

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

Instrument Parameters (¹³C NMR):

-

Spectrometer: 125 MHz

-

Pulse Program: Proton-decoupled single pulse

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

FTIR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind 1-2 mg of this compound hydrochloride with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Instrument Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A spectrum of a pure KBr pellet should be acquired as a background.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent. A small amount of formic acid (0.1%) can be added to promote ionization in positive ion mode.

Instrument Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Drying Gas (N₂): Flow rate and temperature should be optimized for the specific instrument.

-

Mass Range: m/z 50 - 500

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound hydrochloride in a UV-transparent solvent (e.g., water, methanol) of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

Instrument Parameters:

-

Wavelength Range: 200 - 400 nm

-

Blank: Use the same solvent as used for the sample to record a baseline.

-

Cuvette: Use a 1 cm path length quartz cuvette.

Visualizations

The following diagrams illustrate the workflows for the spectroscopic characterization of this compound hydrochloride.

Caption: Workflow for the spectroscopic characterization of this compound hydrochloride.

References

In Silico Docking of 4-Methoxybenzamidine to Protease Active Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, protocols, and applications of in silico molecular docking, with a specific focus on the interaction between 4-methoxybenzamidine and the active sites of various proteases. This document is intended to serve as a technical resource for researchers in drug discovery and computational biology, offering detailed methodologies and insights into the molecular interactions that govern protease inhibition.

Introduction to Protease Inhibition and In Silico Docking

Proteases are a class of enzymes that catalyze the breakdown of proteins and play crucial roles in a myriad of physiological and pathological processes. Their dysregulation is implicated in numerous diseases, including cancer, cardiovascular disorders, and viral infections, making them significant targets for therapeutic intervention. Small molecule inhibitors that can selectively bind to the active site of a specific protease are of great interest in drug development.

This compound is a derivative of benzamidine, a well-known competitive inhibitor of serine proteases. The benzamidine moiety mimics the side chain of arginine, a common substrate residue for these enzymes, allowing it to bind within the S1 specificity pocket of the protease active site. The addition of a methoxy group at the 4-position can influence the molecule's electronic properties and steric interactions, potentially altering its binding affinity and selectivity.

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein, like a protease. This powerful tool allows for the rapid screening of large compound libraries, prioritization of candidates for experimental testing, and detailed analysis of intermolecular interactions at the atomic level.

Quantitative Data on Benzamidine Derivatives as Protease Inhibitors

| Inhibitor | Protease | Ki (µM) | Comments |

| Benzamidine | Trypsin | 10 - 40 | Competitive inhibitor. The cationic amidino group interacts with a carboxylate in the S1 subsite.[1] |

| Benzamidine | Thrombin | 10 - 40 | Competitive inhibitor.[1] |

| Benzamidine | Plasmin | 10 - 40 | Competitive inhibitor.[1] |

| 4-Aminobenzamidine | Trypsin | More potent than benzamidine |

Table 1: Inhibition Constants (Ki) of Benzamidine and a related derivative against various serine proteases. Note: Lower Ki values indicate stronger binding affinity.

| Docking Score (Binding Affinity) | Ligand | Protease | Predicted Binding Affinity (kcal/mol) | Software |

| Predicted | This compound | Trypsin | -5.0 to -7.0 (Estimated) | AutoDock Vina |

| Predicted | This compound | Thrombin | -5.0 to -7.0 (Estimated) | AutoDock Vina |

| Predicted | This compound | Urokinase-type Plasminogen Activator (uPA) | -5.0 to -7.0 (Estimated) | AutoDock Vina |

Table 2: Predicted binding affinities of this compound with various proteases based on typical in silico docking results for similar small molecules. These are estimated values and actual experimental or calculated values may vary.

Experimental Protocol: In Silico Docking of this compound

This section outlines a detailed, step-by-step protocol for performing a molecular docking study of this compound to a protease active site using commonly available and open-source software. The workflow is divided into three main stages: preparation of the protein and ligand, performing the docking simulation, and analysis of the results.

Software and Resources Required

-

Molecular Visualization Software: UCSF Chimera or PyMOL

-

Molecular Docking Software: AutoDock Vina

-

Protein Structure: Protein Data Bank (PDB)

-

Ligand Structure: PubChem

Step-by-Step Methodology

Step 1: Preparation of the Protease Structure

-

Obtain Protein Structure: Download the 3D crystal structure of the target protease from the Protein Data Bank. For this guide, we will consider Human Thrombin (PDB ID: 3U69)[2], Human Trypsin (PDB ID: 1H4W)[3], and Human Urokinase-type Plasminogen Activator (uPA) (PDB ID: 1W11)[1].

-

Clean the Protein Structure: Open the PDB file in UCSF Chimera. Remove all non-essential molecules, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential for its activity.

-

Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. Ensure that the protonation states of ionizable residues are appropriate for the physiological pH (around 7.4).

-

Assign Charges: Assign partial charges to the protein atoms using a force field such as AMBER.

-

Save the Prepared Protein: Save the cleaned, protonated, and charged protein structure in the PDBQT format, which is required by AutoDock Vina.

Step 2: Preparation of the Ligand (this compound)

-

Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID: 76959)[4].

-

Energy Minimization: Perform energy minimization on the ligand structure using a force field like MMFF94 to obtain a low-energy conformation.

-

Assign Charges and Torsions: Assign Gasteiger charges and define the rotatable bonds in the ligand.

-

Save the Prepared Ligand: Save the prepared ligand in the PDBQT format.

Step 3: Performing the Molecular Docking

-

Define the Binding Site (Grid Box): In AutoDock Tools (part of the MGLTools package that comes with AutoDock), define a grid box that encompasses the active site of the protease. The center of the grid should be the geometric center of the active site residues, and the size of the box should be large enough to allow the ligand to move and rotate freely.

-

Generate Grid Parameter File: Create a grid parameter file (.gpf) that contains the information about the grid box dimensions and the types of atoms in the protein.

-

Run AutoGrid: Execute the AutoGrid program to pre-calculate the grid maps for each atom type in the ligand. This step speeds up the docking calculation.

-

Create Docking Parameter File: Prepare a docking parameter file (.dpf) that specifies the prepared protein and ligand files, the grid parameter file, and the docking algorithm parameters (e.g., number of docking runs, exhaustiveness).

-

Run AutoDock Vina: Execute the AutoDock Vina program with the docking parameter file as input. Vina will perform the docking simulation and generate an output file containing the predicted binding poses of the ligand ranked by their binding affinities (in kcal/mol).

Step 4: Analysis of Docking Results

-

Visualize Docking Poses: Open the prepared protein PDBQT file and the docking output file (also in PDBQT format) in a molecular visualization tool like UCSF Chimera or PyMOL.

-

Analyze Binding Interactions: Examine the top-ranked binding poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between this compound and the amino acid residues in the protease active site.

-

Interpret Binding Affinity: The binding affinity score provided by AutoDock Vina is an estimation of the binding free energy. A more negative value indicates a stronger predicted binding affinity. Compare the binding affinities of different poses and against known inhibitors if available.

Visualizing the Molecular Environment: Signaling Pathways and Workflows

Understanding the broader biological context of protease inhibition is crucial. The following diagrams, generated using the Graphviz DOT language, illustrate relevant signaling pathways and the experimental workflow described above.

Caption: A flowchart illustrating the key steps in a typical in silico molecular docking workflow.

Caption: A simplified diagram of the coagulation cascade, highlighting the central role of Thrombin.

Caption: The Urokinase-type Plasminogen Activator (uPA) signaling pathway.

Conclusion

In silico molecular docking is an indispensable tool in modern drug discovery, providing valuable insights into the molecular basis of protein-ligand interactions. This guide has outlined a comprehensive protocol for the docking of this compound to the active sites of key serine proteases. While specific quantitative binding data for this particular compound remains to be extensively determined experimentally, the provided methodologies and data for related compounds offer a solid foundation for computational investigation. The visualization of relevant signaling pathways further underscores the importance of understanding the broader biological context of protease inhibition. By leveraging these computational approaches, researchers can accelerate the identification and optimization of novel protease inhibitors for therapeutic applications.

References

4-Methoxybenzamidine: A Versatile Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, fragment-based approaches have gained significant traction as a powerful strategy for the identification of novel lead compounds. Small, low-complexity molecules, or "fragments," that bind to biological targets with high ligand efficiency serve as starting points for the development of more potent and selective drug candidates. Among the vast arsenal of chemical fragments, 4-methoxybenzamidine has emerged as a particularly valuable scaffold. Its unique combination of a benzamidine moiety, a known pharmacophore for serine proteases, and a methoxy group, which can modulate physicochemical properties and provide vectors for further chemical elaboration, makes it an attractive starting point for the design of inhibitors for a range of therapeutic targets.

This technical guide provides a comprehensive overview of this compound as a key fragment in drug discovery. It delves into its synthesis, biological activities, and its role as a foundational element in the development of potent and selective enzyme inhibitors. Detailed experimental protocols, quantitative inhibitory data, and visualizations of relevant biological pathways are presented to serve as a valuable resource for professionals in the field.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is commonly achieved through a Pinner-type reaction starting from 4-methoxybenzonitrile. The following protocol outlines a representative synthetic route.[1]

Experimental Protocol: Synthesis of this compound Hydrochloride[1]

Materials:

-

4-Methoxybenzonitrile

-

Sodium methoxide

-

Anhydrous methanol

-

Ammonium chloride

-

Diethyl ether

Procedure:

-

A solution of 4-methoxybenzonitrile (2.1 g, 15.7 mmol) and sodium methoxide (86 mg, 1.57 mmol) in 20 mL of anhydrous methanol is stirred at room temperature for 48 hours.[1]

-

Ammonium chloride (0.84 g, 15.7 mmol) is then added to the reaction mixture, and stirring is continued for an additional 24 hours at room temperature.[1]

-

The resulting precipitate is collected by filtration.

-

The collected solid is washed with diethyl ether.

-

The product, this compound hydrochloride, is dried under vacuum to yield a white solid.[1]

Expected Yield: Approximately 44.5%[1]

Characterization: The final product can be characterized by mass spectrometry (MS). A typical expected mass spectrum (ESI) would show a peak at m/z: 151.1 ([M+H]+), corresponding to the protonated this compound free base.[1]

Biological Activity and Therapeutic Targets

The benzamidine functional group is a well-established mimic of the guanidinium group of arginine, enabling it to bind to the S1 pocket of many serine proteases. Consequently, this compound and its derivatives have been extensively investigated as inhibitors of this enzyme class, which plays crucial roles in various physiological and pathological processes, including coagulation, fibrinolysis, and inflammation.

Quantitative Inhibitory Data for Benzamidine and Derivatives

The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of benzamidine and its derivatives against key serine proteases. This data serves as a benchmark for understanding the potential potency of this compound-based inhibitors.

| Enzyme | Inhibitor | Ki (µM) |

| Trypsin | Benzamidine | 18.4 |

| Urokinase (uPA) | Benzamidine | - |

| Thrombin | Benzamidine | - |

| Rat Skin Tryptase | Benzamidine | 4 |

| Human Lung Tryptase | Benzamidine | - |

| Enzyme | Inhibitor | IC50 (µM) |

| Trypsin | TEG-Benzamidine | 79 |

| Urokinase (uPA) | Amiloride (a benzamidine-containing drug) | 7 |

Note: The absence of a value is denoted by "-".

The Urokinase Plasminogen Activator (uPA) System: A Key Target

The urokinase plasminogen activator (uPA) system is a critical regulator of extracellular matrix degradation and has been implicated in a variety of pathological processes, most notably cancer invasion and metastasis. The central component of this system is the serine protease urokinase (uPA), which converts the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, can degrade various components of the extracellular matrix and activate other proteases, such as matrix metalloproteinases (MMPs). The activity of uPA is tightly regulated by its cell surface receptor (uPAR) and endogenous inhibitors (PAIs). Given its role in cancer progression, uPA has emerged as an attractive target for the development of novel anti-cancer therapeutics. Benzamidine and its derivatives have been shown to be effective inhibitors of uPA.

Urokinase Signaling Pathway

The binding of uPA to its receptor, uPAR, initiates a signaling cascade that promotes cell migration, invasion, and proliferation. This pathway often involves the interaction of the uPA/uPAR complex with other cell surface receptors, such as integrins, leading to the activation of downstream signaling molecules.

Caption: Urokinase signaling pathway and the inhibitory action of benzamidine derivatives.

Experimental Workflow for Enzyme Inhibition Assays

The inhibitory potential of this compound and its derivatives against serine proteases like urokinase and trypsin can be evaluated using chromogenic assays. The following provides a general workflow for such an assay.

Urokinase Inhibition Assay Protocol

This protocol is adapted from methods used for testing benzamidine-based inhibitors.

Materials:

-

Human urokinase (uPA)

-

Chromogenic uPA substrate (e.g., S-2444)

-

Assay buffer (e.g., Tris-HCl or PBS)

-

Test compound (this compound derivative)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add a fixed concentration of uPA to each well.

-

Add varying concentrations of the test compound to the wells. Include a control with no inhibitor.

-

Incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Monitor the change in absorbance over time at the appropriate wavelength for the chromogenic substrate (e.g., 405 nm for p-nitroaniline release).

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: General workflow for an enzyme inhibition assay.

Conclusion and Future Directions

This compound represents a valuable and versatile fragment for the discovery and development of novel therapeutic agents, particularly inhibitors of serine proteases. Its straightforward synthesis and the well-established role of the benzamidine moiety as a serine protease-directing group make it an attractive starting point for fragment-based drug design campaigns. The methoxy group provides a convenient handle for synthetic modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.

While the direct inhibitory potency of this compound itself requires further quantitative characterization, the extensive body of research on related benzamidine derivatives strongly supports its potential as a foundational scaffold. Future research in this area should focus on the systematic exploration of chemical space around the this compound core to develop highly potent and selective inhibitors for a range of serine protease targets implicated in human diseases. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to build upon in their quest for the next generation of innovative medicines.

References

Synthesis and Purification of 4-Methoxybenzamidine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 4-Methoxybenzamidine, a valuable research tool, particularly in the study of serine proteases. This document details established synthetic protocols, purification methodologies, and relevant physicochemical and biological data.

Introduction

This compound and its hydrochloride salt are compounds of significant interest in medicinal chemistry and chemical biology. As a member of the benzamidine class of molecules, it is recognized as a competitive inhibitor of serine proteases, a large family of enzymes involved in numerous physiological processes, including blood coagulation, fibrinolysis, and inflammation. Its utility as a research tool lies in its ability to selectively probe the function of these enzymes, making it a valuable lead compound in drug discovery and a tool for basic research. This guide outlines the key procedures for its laboratory-scale synthesis and purification.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is most commonly achieved from 4-methoxybenzonitrile. Two primary methods are presented here: a two-step, one-pot synthesis and the classical Pinner reaction.

Two-Step Synthesis from 4-Methoxybenzonitrile

This method involves the formation of a methyl imidate intermediate from 4-methoxybenzonitrile, followed by reaction with ammonium chloride to yield the final product.

Experimental Protocol:

A solution of 4-methoxybenzonitrile (2.1 g, 15.7 mmol) and sodium methoxide (86 mg, 1.57 mmol) in 20 mL of anhydrous methanol is stirred at room temperature for 48 hours. Subsequently, ammonium chloride (0.84 g, 15.7 mmol) is added to the reaction mixture, and stirring is continued for an additional 24 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield this compound hydrochloride as a white solid.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Methoxybenzonitrile | [1] |

| Reagents | Sodium methoxide, Ammonium chloride, Methanol, Diethyl ether | [1] |

| Reaction Time | 72 hours | [1] |

| Yield | 44.5% | [1] |

| Mass Spectrum (ESI) | m/z: 151.1 ([M+H]⁺) | [1] |

Pinner Reaction

The Pinner reaction is a classic method for the synthesis of amidines from nitriles. It proceeds via the formation of an imidate salt by reacting the nitrile with an alcohol in the presence of anhydrous hydrogen chloride, followed by treatment with ammonia.

General Experimental Protocol (Adapted for this compound):

Anhydrous hydrogen chloride gas is bubbled through a cooled (0 °C) solution of 4-methoxybenzonitrile in anhydrous ethanol to form the ethyl 4-methoxybenzimidate hydrochloride salt (Pinner salt). After the reaction is complete, the excess alcohol and HCl are removed under reduced pressure. The resulting Pinner salt is then treated with a solution of ammonia in ethanol. The ammonium chloride precipitate is filtered off, and the filtrate is concentrated under vacuum. The crude this compound is then converted to its hydrochloride salt by treatment with ethanolic HCl.

Quantitative Data (Typical for Pinner Reactions):

| Parameter | Value |

| Starting Material | 4-Methoxybenzonitrile |

| Reagents | Anhydrous Ethanol, Anhydrous Hydrogen Chloride, Ammonia |

| Yield | Generally moderate to high |

Purification of this compound Hydrochloride

Purification of the synthesized this compound hydrochloride is crucial to remove unreacted starting materials and by-products. Recrystallization is the most common and effective method for this purpose.

Experimental Protocol for Recrystallization:

The crude this compound hydrochloride is dissolved in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water. The hot solution is filtered to remove any insoluble impurities. The filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent (e.g., diethyl ether), and dried under vacuum.

Solvent Selection for Recrystallization:

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound hydrochloride, polar protic solvents like ethanol or methanol, or a mixture with a less polar solvent like diethyl ether, are often suitable.

Physicochemical Characterization

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 219-223 °C |

| Purity (HPLC) | >98.0% |

Spectroscopic Data:

-

¹H NMR: Expected signals would include peaks for the aromatic protons (likely two doublets in the range of 7.0-8.0 ppm), a singlet for the methoxy group protons (around 3.8-4.0 ppm), and broad signals for the amidinium protons.

-

¹³C NMR: Expected signals would include peaks for the aromatic carbons, the methoxy carbon (around 55-60 ppm), and the amidinium carbon (in the range of 160-170 ppm).

-

FTIR (cm⁻¹): Expected characteristic peaks would include N-H stretching vibrations (broad, around 3100-3400 cm⁻¹), C=N stretching (around 1650 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C-O stretching of the methoxy group (around 1250 cm⁻¹).

Biological Activity: Inhibition of Serine Proteases

This compound acts as a competitive inhibitor of serine proteases. It achieves this by binding to the active site of the enzyme, specifically the S1 pocket, which typically accommodates the side chain of arginine or lysine residues of the natural substrate. The positively charged amidinium group of this compound mimics the guanidinium group of arginine, allowing it to form favorable interactions within the S1 pocket. This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity.

Inhibition of the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions involving serine proteases that leads to the formation of a fibrin clot. A key enzyme in this cascade is thrombin (Factor IIa). This compound can inhibit thrombin, thereby interfering with the conversion of fibrinogen to fibrin and slowing down the clotting process.

Inhibition of Fibrinolysis

Fibrinolysis is the process of breaking down fibrin clots, primarily mediated by the serine protease plasmin. Plasmin is generated from its zymogen, plasminogen, by plasminogen activators. By inhibiting plasmin, this compound can slow down the degradation of fibrin clots.

Visualizations

Caption: Experimental workflow for the synthesis and purification of this compound HCl.

Caption: Inhibition of the coagulation cascade by this compound.

Caption: Inhibition of the fibrinolysis pathway by this compound.

References

The Chemical Stability of 4-Methoxybenzamidine in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of 4-methoxybenzamidine in aqueous solutions. Due to the limited availability of specific stability data for this compound in published literature, this document outlines the predicted degradation pathways based on established chemical principles of the benzamidine moiety and provides detailed, best-practice experimental protocols for a comprehensive stability assessment. The methodologies described herein are based on industry-standard forced degradation studies.

Predicted Chemical Stability and Degradation Pathways

This compound, as a benzamidine derivative, is susceptible to hydrolysis, which is the primary degradation pathway in aqueous solutions. The amidine functional group can undergo hydrolysis to the corresponding amide and ammonia. This reaction is typically catalyzed by acid or base.

The presence of the electron-donating methoxy group at the para position is expected to influence the rate of hydrolysis. It may slightly destabilize the protonated amidine, potentially affecting the degradation kinetics compared to unsubstituted benzamidine.

Key Predicted Degradation Product:

-

4-Methoxybenzamide: Formed through the hydrolysis of the amidine group.

Further degradation of 4-methoxybenzamide to 4-methoxybenzoic acid could occur under more stringent conditions (e.g., high temperature and extreme pH).

Below is a diagram illustrating the predicted primary degradation pathway of this compound in an aqueous environment.

Caption: Predicted hydrolytic degradation of this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1][2] Such studies involve exposing the compound to stress conditions more severe than accelerated stability testing to elicit degradation.[3]

The following is a general experimental workflow for a forced degradation study.

Caption: Workflow for a forced degradation study.

Materials and Equipment

-

This compound reference standard

-

High-purity water (Milli-Q or equivalent)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30%

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid or trifluoroacetic acid (TFA), HPLC grade

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) detector

-

Photostability chamber (ICH Q1B compliant)

-

Temperature-controlled oven

-

Water bath

Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent system (e.g., 50:50 ACN:water).[4] This stock solution will be used for all stress conditions.

Stress Conditions

The goal is to achieve 5-20% degradation of the parent compound.[4] The conditions below are starting points and may need to be adjusted.

2.3.1. Acid Hydrolysis

-

To a suitable volumetric flask, add an aliquot of the stock solution.

-

Add 0.1 M HCl to the final volume.

-

Incubate the solution in a water bath at 60°C.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

2.3.2. Base Hydrolysis

-

To a suitable volumetric flask, add an aliquot of the stock solution.

-

Add 0.1 M NaOH to the final volume.

-

Incubate the solution in a water bath at 60°C.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

2.3.3. Neutral Hydrolysis

-

To a suitable volumetric flask, add an aliquot of the stock solution.

-

Add high-purity water to the final volume.

-

Incubate the solution in a water bath at 80°C.

-

Withdraw samples at appropriate time points.

2.3.4. Oxidative Degradation

-

To a suitable volumetric flask, add an aliquot of the stock solution.

-

Add 3% H₂O₂ to the final volume.

-

Keep the solution at room temperature.

-

Withdraw samples at appropriate time points.

2.3.5. Photolytic Degradation

-

Expose the stock solution (in a photostable, transparent container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be protected from light.

-

Analyze the samples after the exposure period.

2.3.6. Thermal Degradation

-

For solution stability, incubate the stock solution at 80°C.

-

For solid-state stability, place the solid compound in an oven at 80°C.

-

Withdraw samples (or prepare solutions from the solid) at appropriate time points.

Analytical Methodology

A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is required to separate the parent compound from its degradation products.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A suitable gradient to ensure separation (e.g., start with 5% B, ramp to 95% B).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: DAD at a suitable wavelength (determined by UV-Vis scan) and MS for mass identification.

Data Presentation

The results of the forced degradation study should be summarized in clear, tabular formats.

Table 1: Summary of Forced Degradation Results for this compound

| Stress Condition | Time (hours) | % Degradation of this compound | Number of Degradants | Major Degradant (RT, min) |

| 0.1 M HCl, 60°C | 24 | Data | Data | Data |

| 0.1 M NaOH, 60°C | 24 | Data | Data | Data |

| Water, 80°C | 24 | Data | Data | Data |

| 3% H₂O₂, RT | 24 | Data | Data | Data |

| Photolytic | - | Data | Data | Data |

| Thermal (Solution) | 24 | Data | Data | Data |

| Thermal (Solid) | 24 | Data | Data | Data |

Table 2: Mass Balance Analysis

| Stress Condition | % Assay of this compound | Total % of Degradants | Mass Balance (%) |

| 0.1 M HCl, 60°C | Data | Data | Data |

| 0.1 M NaOH, 60°C | Data | Data | Data |

| 3% H₂O₂, RT | Data | Data | Data |

Conclusion

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. biomedres.us [biomedres.us]

- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Notes and Protocols for 4-Methoxybenzamidine in Protease Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzamidine is a competitive inhibitor of trypsin-like serine proteases, a diverse family of enzymes crucial in numerous physiological and pathological processes. Its ability to specifically interact with the active site of these proteases makes it a valuable tool for in vitro studies of enzyme kinetics, inhibitor screening, and as a control compound in drug discovery programs targeting proteases. These application notes provide detailed protocols for utilizing this compound in common protease activity assays.

Mechanism of Action

This compound acts as a competitive inhibitor, binding reversibly to the active site of serine proteases. The benzamidine moiety mimics the side chains of arginine and lysine, which are the natural substrates for trypsin-like proteases. This structural similarity allows it to occupy the S1 specificity pocket of the enzyme, preventing the substrate from binding and thus inhibiting proteolytic activity. The methoxy group at the 4th position of the benzene ring influences the binding affinity and selectivity of the inhibitor.

Applications

-

Determination of inhibition constants (Ki): this compound can be used to determine the potency of novel, uncharacterized protease inhibitors through competition assays.

-

Protease characterization: It serves as a reference inhibitor to characterize the activity and specificity of newly isolated or recombinant serine proteases.

-

Validation of high-throughput screening (HTS) assays: As a known inhibitor, it can be used to validate the performance of protease activity assays in HTS formats.

-

Control compound: It can be used as a positive control for inhibition in studies investigating the role of specific proteases in biological processes.

Quantitative Data: Inhibition Constants (Ki) of this compound

The following table summarizes the reported inhibition constants (Ki) of this compound against several human serine proteases. Lower Ki values indicate stronger inhibition.

| Protease | Ki (μM) |

| Trypsin | 35.7 |

| Thrombin | 288 |

| Plasmin | 134 |

| C1s | 75.8 |

Data sourced from a study on the inhibitory activity of substituted benzamidines against human serine proteases.

Experimental Protocols

Protocol 1: Determination of Protease Activity using a Chromogenic Substrate

This protocol describes a colorimetric assay to measure the activity of a trypsin-like protease and its inhibition by this compound using the chromogenic substrate Nα-Benzoyl-DL-arginine 4-p-nitroanilide hydrochloride (BApNA).

Materials:

-

Purified trypsin-like protease

-

This compound hydrochloride

-

Nα-Benzoyl-DL-arginine 4-p-nitroanilide hydrochloride (BApNA)

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM) in deionized water.

-

Prepare a stock solution of BApNA (e.g., 10 mM) in a suitable solvent like DMSO.

-

Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0 µM to 500 µM).

-

In a 96-well plate, add the following to each well:

-

x µL of Assay Buffer

-

y µL of the this compound dilution (or water for the uninhibited control)

-

z µL of the protease solution (pre-diluted in Assay Buffer to a working concentration)

-

-

Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.

-

Initiate the reaction by adding w µL of the BApNA substrate solution to each well. The final volume in each well should be consistent (e.g., 200 µL).

-

Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader. The yellow color of the product, p-nitroaniline, indicates substrate cleavage.

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of this compound.

-

Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) and, if desired, calculate the Ki value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.

Protocol 2: Fluorometric Protease Activity Assay

This protocol utilizes a fluorogenic substrate for a more sensitive detection of protease activity and inhibition by this compound.

Materials:

-

Purified trypsin-like protease

-

This compound hydrochloride

-

Fluorogenic protease substrate (e.g., a peptide substrate with a fluorophore and a quencher)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, or as recommended for the specific protease and substrate.

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare stock solutions of this compound and the fluorogenic substrate as described in Protocol 1.

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a black 96-well plate, add the following to each well:

-

x µL of Assay Buffer

-

y µL of the this compound dilution (or water for the control)

-

z µL of the protease solution

-

-

Mix and pre-incubate at the optimal temperature for the enzyme for 10-15 minutes.

-

Start the reaction by adding w µL of the fluorogenic substrate solution.

-

Immediately measure the increase in fluorescence intensity over time using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore. Cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.

-

Determine the IC50 and/or Ki value as described in Protocol 1.

Visualizations

Caption: Workflow for determining protease inhibition by this compound.

Caption: Inhibition of PAR signaling by this compound.

Application Notes and Protocols for Affinity Purification of Serine Proteases using Benzamidine-Based Resins

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the affinity purification of serine proteases using resins functionalized with benzamidine derivatives, such as p-aminobenzamidine. This method is a powerful tool for the isolation and purification of a wide range of serine proteases, including trypsin, thrombin, urokinase, and kallikrein, directly from complex biological samples like serum, cell culture supernatants, and bacterial lysates.[1][2][3][4][5][6][7]

The principle of this purification technique relies on the specific and reversible interaction between the benzamidine ligand, a competitive inhibitor, and the active site of serine proteases.[4][5][8][9] The ligand is covalently attached to a solid support matrix, typically cross-linked agarose beads, often with a spacer arm to enhance accessibility for the target protease.[1][5][8]

Data Presentation: Quantitative Resin Characteristics

The selection of an appropriate affinity resin is crucial for successful purification. The following table summarizes the key quantitative characteristics of commercially available benzamidine-based affinity chromatography media.

| Characteristic | Benzamidine Sepharose 4 Fast Flow (high sub) | p-Aminobenzamidine Agarose 6XL | p-Aminobenzamidine Agarose (Sigma-Aldrich) |

| Base Matrix | Highly cross-linked 4% agarose[1][5] | Cross-linked 6% agarose[2][10] | Cross-linked 6% beaded agarose[10] |

| Ligand | p-aminobenzamidine[1][5] | p-Aminobenzamidine[2] | p-Aminobenzamidine[10] |

| Binding Capacity (Trypsin) | ≥ 35 mg/mL of medium[1][7][11] | 25 - 40 mg/mL of adsorbent[2] | ≥ 5 mg/mL[10] |

| Particle Size | 45-165 µm | 45-165 µm[2] | Not Specified |

| Recommended Operational Flow Rate | 30–300 cm/h[1] | Up to 200 cm/h[2] | Not Specified |

| pH Stability (Long Term) | 2-8[1] | 2 to 12[2] | Not Specified |

| pH Stability (Short Term) | 1-9[1] | Not Specified | Not Specified |

Experimental Workflow

The general workflow for the affinity purification of serine proteases using a benzamidine-functionalized resin involves equilibration of the column, sample loading, washing to remove unbound contaminants, and finally, elution of the purified protease.

Experimental Protocols

Detailed methodologies for the key steps in the affinity purification of serine proteases are provided below. These protocols are based on manufacturer recommendations and published procedures.[1][2][11][12]

Materials

-

Affinity Resin: Benzamidine Sepharose or p-Aminobenzamidine Agarose

-

Chromatography Column

-

Peristaltic Pump or Chromatography System

-

Binding Buffer: 0.05 M Tris-HCl, 0.5 M NaCl, pH 7.4.[1][11] Note: A salt concentration of at least 0.5 M is recommended to minimize ionic interactions.[12]

-

Elution Buffers (choose one):

-

Neutralization Buffer (for low pH elution): 1 M Tris-HCl, pH 9.0.[1][12]

-

Regeneration Buffers:

-

0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5

-

0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5[9]

-

-

Storage Solution: 20% Ethanol in 0.05 M Sodium Acetate, pH 4.0.[1]

-

Sample: Pre-cleared by centrifugation or filtration (0.45 µm).[12]

Protocol

-

Column Packing and Equilibration:

-

If starting with a slurry, allow the resin to settle and decant the storage solution.

-

Wash the resin with Binding Buffer and resuspend to create a 50-75% slurry.

-

Pack the column according to the manufacturer's instructions.

-

Equilibrate the packed column with 5-10 column volumes (CV) of Binding Buffer at the desired flow rate (e.g., 1 mL/min for a 1 mL column).[12]

-

-

Sample Application:

-

Washing:

-

Wash the column with 5-10 CV of Binding Buffer, or until the absorbance at 280 nm returns to baseline, to remove non-specifically bound proteins.

-

For samples with high ionic interactions, an optional wash step with a higher salt concentration (e.g., 1 M NaCl) in the Binding Buffer can be performed.[6][12]

-

-

Elution:

-

Low pH Elution:

-

Competitive Elution:

-

Apply 5-10 CV of the competitive elution buffer.

-

Note that the eluent will have a high absorbance at 280 nm due to the presence of p-aminobenzamidine. The eluted protein must be detected by other methods such as an activity assay or SDS-PAGE.[12]

-

-

Denaturing Elution:

-

Apply 5-10 CV of the denaturing elution buffer. This method is typically used for cleaning or when recovery of active protein is not required.

-

-

-

Column Regeneration and Storage:

-

To regenerate the column for reuse, wash with 3-5 CV of alternating high pH (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5) buffers. Repeat this cycle 3 times.[9]

-